Chemical Scaffold Membership vs. Confirmed MAGL Inhibitory Activity
The compound belongs to the piperazinyl pyrrolidin-2-one structural class. In a 2018 study, optimized members of this class demonstrated potent, reversible inhibition of human MAGL. However, the specific tosylated analogue has no reported IC50 value. The closest structurally characterized benchmark, compound (R)-3t, achieved an IC50 of 2.1 nM against human MAGL in an enzymatic assay, while the initial screening hit 2a had an IC50 of 420 nM [1]. This illustrates a >200-fold potency range driven by substituent changes, making any assumption about this compound's potency unreliable without direct measurement.
| Evidence Dimension | MAGL Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | No publicly available data |
| Comparator Or Baseline | Compound 2a (screening hit): IC50 = 420 nM; Compound (R)-3t (optimized lead): IC50 = 2.1 nM [1] |
| Quantified Difference | Not calculable (target data absent). Intra-class potency range spans >200-fold. |
| Conditions | Human MAGL enzymatic assay [1] |
Why This Matters
This demonstrates that scaffold membership alone does not predict potency. Procurement for MAGL-focused research requires explicit confirmation that this specific derivative is active.
- [1] Aida, J., Fushimi, M., Kusumoto, T., Sugiyama, H., Arimura, N., Ikeda, S., Sasaki, M., Sogabe, S., Aoyama, K., & Koike, T. (2018). Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry, 61(20), 9205-9217. View Source
